molecular formula C11H9NO3 B1597399 6-Hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 50741-53-2

6-Hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No. B1597399
CAS RN: 50741-53-2
M. Wt: 203.19 g/mol
InChI Key: ZMFWTUBNIJBJDB-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 50741-53-2 . It has a molecular weight of 203.2 and a linear formula of C11H9NO3 .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-methylquinoline-4-carboxylic acid is represented by the linear formula C11H9NO3 . The compound has a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

The melting point of 6-Hydroxy-2-methylquinoline-4-carboxylic acid is reported to be greater than 340 degrees Celsius . The compound is a solid .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • The results of these syntheses have led to various quinolines and derivatives with potential biological and pharmaceutical activities .
  • Chemical Synthesis Studies

    • 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, a compound similar to 6-Hydroxy-2-methylquinoline-4-carboxylic acid, may be used in chemical synthesis studies .
  • Antimicrobial Activity

    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Antimalarial Activity

    • Quinolines have been used extensively in the treatment of malaria .
    • The antimalarial activity of quinolines is due to their ability to inhibit the growth of Plasmodium species, the parasites that cause malaria .
  • Anticancer Activity

    • Quinoline derivatives have shown potential as anticancer agents .
    • They have been found to inhibit the growth of various types of cancer cells .
  • Antiviral Activity

    • Quinoline derivatives have demonstrated antiviral activity .
    • They have been used in the treatment of various viral infections .
  • Green and Clean Syntheses

    • Quinoline derivatives can be synthesized using alternative reaction methods that are greener and more sustainable .
    • These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
  • Industrial Chemistry

    • Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery .
  • Synthesis of Bioactive Compounds

    • Quinoline is an essential segment of both natural and synthetic compounds .
    • The pyranoquinoline ring system has gained considerable attention as it has potential for industrial and medicinal applications .
  • Chemical Modification

    • Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
    • This explains the wide occurrence of quinolones in bioactive natural products .
  • Treatment of Various Infections

    • Quinolines have been used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
  • Antihypertensive and Antiinflammatory Effects

    • Quinoline derivatives have shown antihypertensive and antiinflammatory effects .

Safety And Hazards

6-Hydroxy-2-methylquinoline-4-carboxylic acid is classified as an irritant . The safety data sheet advises avoiding breathing dust, mist, spray, and contact with skin or eyes .

properties

IUPAC Name

6-hydroxy-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-4-9(11(14)15)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFWTUBNIJBJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354734
Record name 6-hydroxy-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-methylquinoline-4-carboxylic acid

CAS RN

50741-53-2
Record name 6-hydroxy-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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